KLD-12

Osteogenesis BMSC Differentiation Alkaline Phosphatase

KLD-12 is the reference-standard self-assembling peptide scaffold for BMSC differentiation and bone regeneration. Its unique alternating charged-hydrophobic sequence yields β-sheet nanofibrous hydrogels with distinct mechanics not replicated by generic peptides like RADA16 or EAK16. Validated in rat femoral drill-hole models (10–250 μg/rat) and TGF-β1/BMSC disc repair, KLD-12 eliminates sequence‑modification variables and antimicrobial confounding effects, ensuring cross‑study comparability.

Molecular Formula C68H122N16O19
Molecular Weight 1467.8 g/mol
Cat. No. B12422769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKLD-12
Molecular FormulaC68H122N16O19
Molecular Weight1467.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C68H122N16O19/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1
InChIKeyJXVKXIMEQMJEAG-PEWBXTNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KLD-12 Self-Assembling Peptide for Tissue Engineering: Baseline Properties and Procurement Overview


KLD-12 (CAS 800379-47-9) is a 12-residue self-assembling peptide with the amino acid sequence Ac-KLDLKLDLKLDL-NH₂ that spontaneously adopts β-sheet secondary structures and assembles into ordered nanofibrous hydrogels under physiological conditions [1]. As a tissue-engineering scaffold material, KLD-12 has been extensively characterized for promoting chondrogenic and osteogenic differentiation of bone marrow stromal cells (BMSCs), and its hydrogel formulations have demonstrated the capacity to fill full-thickness osteochondral defects in situ while supporting cartilage repair . The peptide's well-defined alternating hydrophobic (Leu) and charged (Lys, Asp) residue pattern enables reproducible self-assembly into nanostructured matrices that mimic native extracellular matrix architecture [1].

Why Generic Substitution of KLD-12 Fails: Evidence-Based Differentiation from Alternative Scaffolds


Generic substitution of KLD-12 with other self-assembling peptides or alternative tissue-engineering scaffolds is scientifically unjustified due to sequence-specific differences in self-assembly kinetics, nanofiber morphology, and resultant biological performance. Unlike broadly marketed peptides such as RADA16 (Puramatrix) or EAK16, KLD-12 possesses a unique alternating charged-hydrophobic pattern that yields distinct hydrogel mechanical properties and cell-instructive signaling outcomes [1]. Furthermore, quantitative in vivo studies demonstrate that even single-amino-acid variants of KLD-12 exhibit markedly divergent bone regeneration efficacy, underscoring the impossibility of substituting with non-identical sequences [2]. The evidence presented below quantifies the performance gaps between KLD-12 and its closest comparators across multiple experimental dimensions, establishing clear procurement criteria for scientific selection.

KLD-12 Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Procurement Decisions


KLD-12 Demonstrates 2.6-Fold Higher ALP Activity Than KLD-2R Variant in Osteogenic Differentiation Assays

In direct head-to-head in vitro comparison with its N-terminal arginine-modified variant KLD-2R, the parent KLD-12 peptide demonstrated substantially higher alkaline phosphatase (ALP) activity, a key early marker of osteogenic differentiation. This counterintuitive finding—where the unmodified peptide outperformed a rationally designed variant—highlights the critical importance of the native sequence for optimal osteoinductive signaling [1].

Osteogenesis BMSC Differentiation Alkaline Phosphatase

KLD-12 Promotes Bone Regeneration with Dose-Dependent Efficacy from 10 to 250 μg in Rat Femoral Drill-Hole Model

KLD-12 exhibits robust, dose-dependent bone regeneration in a well-characterized in vivo model of orthopedic trauma. This provides quantitative performance benchmarks for selecting the appropriate peptide scaffold where predictable dose-response relationships are essential for experimental reproducibility . Notably, the parent KLD-12 peptide served as the baseline comparator in studies evaluating engineered variants, establishing it as the reference standard for this scaffold class [1].

Bone Regeneration In Vivo Efficacy Dose-Response

KLD-12 Combined with TGF-β1 Achieves 2-3 Histological Grade Improvement in Rabbit Intervertebral Disc Degeneration Model

When formulated as KLD-12 polypeptide/TGF-β1 nanofiber gel with BMSCs, KLD-12 demonstrates significant therapeutic benefit in a rabbit intervertebral disc degeneration model. The KLD-12/TGF-β1/BMSCs combination (Group A) produced HE staining scores of 1-2 (indicating near-normal tissue architecture) compared to scores of 4-5 for saline control (Group B) and 3-4 for KLD-12/BMSCs without TGF-β1 (Group C), representing a 2-3 grade improvement in histological quality [1].

Intervertebral Disc Regeneration TGF-β1

KLD-12 Lacks Intrinsic Antimicrobial Activity, Requiring Procurement of Modified Variants for Infection-Prone Applications

A critical differentiator for procurement decisions is that native KLD-12 possesses no intrinsic antimicrobial activity, whereas arginine-modified variants (KLD-2R, KLD-3R) demonstrate appreciable bactericidal properties. This fundamental functional divergence dictates that researchers must explicitly select KLD-12 for applications where antimicrobial function is either unnecessary or intentionally excluded as a confounding variable, or conversely, must select modified variants for infection-prone implantation scenarios [1].

Antimicrobial Secondary Infection Scaffold Selection

KLD-12 Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Osteogenic Differentiation Studies Requiring Validated Reference Standard Scaffold

KLD-12 is the optimal procurement choice for BMSC osteogenic differentiation studies where a well-characterized, unmodified self-assembling peptide scaffold is required as an experimental baseline or reference standard. The peptide has demonstrated robust ALP activity induction (approximately 260% of control) and serves as the comparator against which engineered variants are benchmarked [1]. This established reference status ensures comparability across studies and eliminates sequence-modification variables.

Bone Fracture Healing Research Requiring Reproducible Dose-Response Scaffold

KLD-12 is indicated for in vivo bone regeneration studies utilizing the rat femoral drill-hole model, where its dose-dependent efficacy across 10-250 μg/rat has been quantitatively established [1]. The peptide's validated performance in this widely-used orthopedic trauma model makes it suitable for studies requiring reproducible scaffold-mediated bone healing without the additional variables introduced by sequence modifications.

Intervertebral Disc Regeneration as Growth Factor Delivery Vehicle

KLD-12 demonstrates specific utility as a nanofiber gel delivery vehicle for TGF-β1 and BMSCs in intervertebral disc degeneration applications. The KLD-12/TGF-β1/BMSCs combination achieved HE staining scores of 1-2 (near-normal tissue) versus 4-5 for saline controls, representing a 2-3 grade histological improvement in rabbit models [1]. This evidence supports procurement for disc regeneration research where growth factor delivery and BMSC support are required.

Tissue Engineering Studies Excluding Antimicrobial Confounding Effects

Native KLD-12 is specifically indicated for tissue-engineering applications where antimicrobial activity is an unwanted confounding variable. Unlike arginine-modified variants (KLD-2R, KLD-3R) that exhibit appreciable bactericidal properties, KLD-12 lacks intrinsic antimicrobial activity [1]. This makes KLD-12 the appropriate procurement choice for studies requiring a pure scaffold material where antimicrobial effects would otherwise complicate interpretation of tissue regeneration outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for KLD-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.